LY836

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

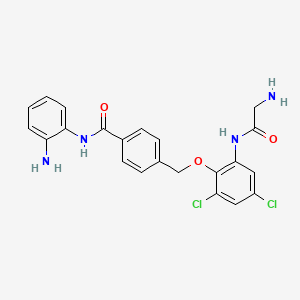

C22H20Cl2N4O3 |

|---|---|

Molecular Weight |

459.3 g/mol |

IUPAC Name |

4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide |

InChI |

InChI=1S/C22H20Cl2N4O3/c23-15-9-16(24)21(19(10-15)27-20(29)11-25)31-12-13-5-7-14(8-6-13)22(30)28-18-4-2-1-3-17(18)26/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |

InChI Key |

OLLMFRJCQUBRAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3Cl)Cl)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LY83583 on Soluble Guanylate Cyclase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While broadly categorized as a soluble guanylate cyclase (sGC) inhibitor, its mechanism of action is nuanced and primarily indirect, distinguishing it from direct competitive inhibitors of sGC. This technical guide provides a comprehensive overview of the core mechanism by which LY83583 modulates sGC activity, with a focus on the pivotal role of reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of LY83583's biochemical interactions.

Mechanism of Action: Indirect Inhibition of sGC via Reactive Oxygen Species

LY83583's primary mechanism for inhibiting sGC is not through direct binding to the enzyme's catalytic or heme domain, but rather through its capacity to generate superoxide radicals (O₂⁻) and subsequently other reactive oxygen species, such as hydroxyl radicals (•OH). These ROS then chemically inactivate sGC, rendering it unresponsive to its endogenous activator, nitric oxide (NO).[1] This indirect mechanism makes LY83583 a tool for studying the impact of oxidative stress on the NO/cGMP pathway.

The process can be summarized as follows:

-

Redox Cycling of LY83583: LY83583 undergoes intracellular redox cycling, a process that consumes reducing equivalents such as NADPH. This cycling generates superoxide anions.

-

Generation of Reactive Oxygen Species: The superoxide anions can then be converted to other ROS, including the highly reactive hydroxyl radical.

-

Inactivation of sGC: These ROS, particularly superoxide, can directly interact with and inactivate sGC. Superoxide can react with the NO bound to the heme cofactor of sGC, effectively scavenging NO and preventing enzyme activation. Additionally, ROS can oxidize the heme iron of sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, which prevents NO binding and activation.

Beyond its ROS-generating capabilities, LY83583 has also been shown to inhibit neuronal nitric oxide synthase (nNOS). It acts as a competitive inhibitor with respect to NADPH for this enzyme. This action further contributes to the reduction of cGMP levels by decreasing the production of NO, the primary activator of sGC.

Data Presentation

The following tables summarize the quantitative data available for the effects of LY83583. It is important to note the absence of a direct IC₅₀ value for purified sGC, underscoring the indirect nature of its inhibitory action.

| Parameter | Value | Cell/System | Notes |

| sGC Inhibition (Cellular) | Inhibition in cellular systems is a composite effect of ROS generation and potential upstream effects. | ||

| Inhibition of SNP-induced cGMP synthesis | 1 µM | Early-passage Human Dermal Fibroblasts (HDFs) | LY83583 was shown to inhibit sodium nitroprusside (SNP)-induced cGMP synthesis. |

| nNOS Inhibition | |||

| IC₅₀ | 12.9 µM | Rat cerebellar supernatant | Inhibition of neuronal NO synthase activity. |

| Kᵢ | 2.57 µM | Purified neuronal NO synthase | Competitive inhibitor with respect to NADPH. |

| Cellular Effects | |||

| Inhibition of cell proliferation | 0.25-1.5 µM | HDFs, HCT116, DLD1, MCF7, A-375 cells | Demonstrates the broader cellular consequences of reduced cGMP signaling. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of sGC Activation and Inhibition by LY83583

Caption: sGC activation by NO and its indirect inhibition by LY83583 via ROS generation.

Experimental Workflow for Assessing LY83583's Effect on sGC Activity

Caption: Workflow for measuring the inhibitory effect of LY83583 on sGC activity.

Logical Relationship between LY83583, ROS, and sGC Inactivation

Caption: Relationship between LY83583, ROS generation, and sGC heme oxidation.

Experimental Protocols

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from standard assays for measuring sGC activity in purified enzyme preparations or tissue homogenates.

Materials:

-

Purified sGC or tissue homogenate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 1 mM dithiothreitol (DTT)

-

GTP solution (10 mM)

-

MgCl₂ solution (50 mM)

-

NO donor solution (e.g., Sodium Nitroprusside, SNP, 1 mM)

-

LY83583 solution (in DMSO)

-

Stop Solution: 120 mM Zinc Acetate

-

Precipitation Solution: 144 mM Sodium Carbonate

-

[α-³²P]GTP (for radioactive detection) or cGMP ELISA/RIA kit

Procedure:

-

Prepare the reaction mixture in the assay buffer containing MgCl₂, GTP, and the NO donor.

-

Add the purified sGC or tissue homogenate to the reaction mixture.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of LY83583 for a defined period before adding the substrate.

-

Initiate the reaction by adding [α-³²P]GTP or unlabeled GTP.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding the Stop Solution, followed by the Precipitation Solution to precipitate unreacted GTP.

-

Centrifuge the samples to pellet the precipitate.

-

Quantify the amount of cGMP in the supernatant using either liquid scintillation counting for [³²P]cGMP or a cGMP-specific ELISA or RIA.

Quantification of cGMP Levels by Radioimmunoassay (RIA)

This protocol outlines the general steps for a competitive RIA to measure cGMP concentrations.

Materials:

-

Samples from sGC activity assay or cell/tissue lysates

-

cGMP standard solutions

-

Anti-cGMP antibody

-

[³H]cGMP or [¹²⁵I]cGMP tracer

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.75)

-

Charcoal suspension (to separate bound from free tracer)

Procedure:

-

Prepare a standard curve using known concentrations of unlabeled cGMP.

-

In assay tubes, add the sample or cGMP standard, a fixed amount of anti-cGMP antibody, and a fixed amount of radiolabeled cGMP tracer.

-

Incubate the tubes to allow for competitive binding between the labeled and unlabeled cGMP for the antibody.

-

Add a charcoal suspension to adsorb the unbound cGMP.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the radioactivity in the supernatant (antibody-bound fraction) using a liquid scintillation counter or a gamma counter.

-

Calculate the cGMP concentration in the samples by comparing the results to the standard curve.

Detection of Superoxide Production by Electron Spin Resonance (ESR) Spectroscopy

This protocol describes the use of ESR with a spin trapping agent to detect superoxide radicals.

Materials:

-

Cell suspension or a system generating superoxide (e.g., xanthine/xanthine oxidase)

-

LY83583 solution

-

Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

-

ESR spectrometer

Procedure:

-

Prepare the cell suspension or the superoxide-generating system.

-

Add the spin trapping agent DMPO to the sample.

-

Add LY83583 to stimulate superoxide production.

-

Transfer the sample to a suitable ESR capillary tube.

-

Immediately place the sample in the ESR spectrometer and record the spectrum.

-

The formation of the DMPO-OOH adduct will produce a characteristic ESR signal, confirming the presence of superoxide. The intensity of the signal is proportional to the amount of superoxide trapped.

Conclusion

LY83583 serves as a valuable pharmacological agent for probing the NO/cGMP signaling pathway, primarily through its ability to induce oxidative stress and thereby inactivate sGC. Its mechanism is distinct from direct enzymatic inhibitors, a critical consideration for experimental design and data interpretation. The experimental protocols provided herein offer a framework for investigating the multifaceted actions of LY83583 on sGC and related cellular processes. A thorough understanding of its indirect mechanism of action is paramount for accurately attributing its biological effects to the modulation of the sGC pathway.

References

The Effect of LY83583 on cGMP Levels In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of LY83583 on cyclic guanosine monophosphate (cGMP) levels. LY83583, also known as 6-anilino-5,8-quinolinedione, is a well-established inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the intracellular concentration of cGMP, a critical second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This document summarizes key quantitative data, provides detailed experimental protocols for measuring cGMP, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of LY83583 on cGMP Levels

The following table summarizes the quantitative data on the inhibitory effect of LY83583 on cGMP levels from various in vitro studies.

| Cell/Tissue Type | LY83583 Concentration | Incubation Time | cGMP Level Reduction | Reference |

| Rat Aortic Tissue | 10 µM (10⁻⁵ M) | 10 minutes | ~65% | [1] |

| Rat Kidney Tissue | 10 µM (10⁻⁵ M) | 10 minutes | ~50% | [1] |

| Primary Cultures of Olfactory Neurons | 1 µM | Not specified | Dropped to ~8% of control | [2] |

Note: The inhibitory effect of LY83583 is dose-dependent. While the provided data points offer specific examples, the overall potency is often characterized by the half-maximal inhibitory concentration (IC50). For sGC, the IC50 of LY83583 is approximately 2 µM.

Signaling Pathways

To understand the impact of LY83583, it is crucial to visualize its place within the broader context of cGMP signaling. cGMP is synthesized by two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The primary target of LY83583 is the soluble guanylate cyclase (sGC). This enzyme is activated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.

Particulate Guanylate Cyclase (pGC) Signaling Pathway

Particulate guanylate cyclases are transmembrane receptors activated by peptide hormones like natriuretic peptides. LY83583 does not directly inhibit pGC.

Experimental Protocols

Accurate measurement of intracellular cGMP levels is fundamental to studying the effects of sGC inhibitors like LY83583. The following are detailed protocols for commonly used in vitro cGMP assays.

Cell-Based cGMP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative determination of cGMP in cell lysates.

Materials:

-

Cell culture plates (e.g., 96-well)

-

Phosphate-Buffered Saline (PBS)

-

0.1 M HCl

-

Cell scraper

-

Microcentrifuge

-

cGMP ELISA Kit (containing cGMP standards, cGMP-peroxidase conjugate, antibody-coated plates, wash buffer, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

-

Pre-incubate cells with varying concentrations of LY83583 for a specified duration (e.g., 30 minutes).

-

Stimulate cGMP production by adding an sGC activator (e.g., a nitric oxide donor like sodium nitroprusside) for a defined period (e.g., 10 minutes).

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the cell culture medium.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

-

Incubate at room temperature for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.

-

The supernatant containing the cGMP can be used directly in the assay.

-

-

ELISA Protocol (example based on a typical competitive assay):

-

Prepare cGMP standards according to the kit instructions.

-

Add 50 µL of standard or cell lysate supernatant to the appropriate wells of the antibody-coated plate.

-

Add 25 µL of cGMP-peroxidase conjugate to each well.

-

Add 50 µL of the anti-cGMP antibody to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate four times with 200 µL of wash buffer per well.

-

Add 100 µL of substrate solution to each well and incubate for 5-20 minutes at room temperature.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve. The amount of color is inversely proportional to the amount of cGMP in the sample.

-

Radioimmunoassay (RIA) for cGMP Measurement

RIA is a highly sensitive method for quantifying cGMP. This protocol provides a general outline.

Materials:

-

Cell or tissue samples

-

Trichloroacetic acid (TCA) or 0.1 M HCl

-

Ether

-

cGMP RIA kit (containing [¹²⁵I]-cGMP tracer, cGMP antibody, and standards)

-

Gamma counter

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold 6% TCA or 0.1 M HCl to precipitate proteins and stop enzymatic activity.

-

Centrifuge the homogenate to pellet the precipitate.

-

Extract the TCA from the supernatant with water-saturated ether.

-

Lyophilize or evaporate the aqueous phase to concentrate the sample.

-

Reconstitute the sample in the assay buffer provided in the RIA kit.

-

-

RIA Protocol:

-

Set up assay tubes for standards, samples, and controls.

-

Add a specific volume of the reconstituted sample or standard to the respective tubes.

-

Add the [¹²⁵I]-cGMP tracer to all tubes.

-

Add the cGMP antibody to all tubes except the non-specific binding tubes.

-

Incubate the tubes according to the kit's instructions (e.g., overnight at 4°C).

-

Precipitate the antibody-bound fraction using a precipitating agent (e.g., a secondary antibody).

-

Centrifuge to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the cGMP standards.

-

Determine the cGMP concentration in the samples from the standard curve.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vitro effect of an sGC inhibitor like LY83583 on cGMP levels.

References

LY83583: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, with the IUPAC name 6-(phenylamino)quinoline-5,8-dione, is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research.[1][2] Primarily known for its ability to inhibit soluble guanylate cyclase (sGC), LY83583 serves as a critical tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Its diverse biological activities, including the induction of cell cycle arrest and modulation of vascular tone, have positioned it as a compound of significant interest in fields ranging from cancer biology to cardiovascular research. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of action of LY83583, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

Chemical Structure and Properties

LY83583 is a quinolinequinone derivative with a distinct chemical structure that dictates its biological activity. The key structural and physicochemical properties of LY83583 are summarized in the tables below.

Table 1: Chemical Identification of LY83583

| Identifier | Value |

| IUPAC Name | 6-(phenylamino)quinoline-5,8-dione |

| CAS Number | 91300-60-6[1][2][3] |

| Molecular Formula | C₁₅H₁₀N₂O₂[1][2] |

| SMILES | O=C1C=C(NC2=CC=CC=C2)C(=O)C2=C1N=CC=C2 |

| InChI Key | GXIJYWUWLNHKNW-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of LY83583

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | [2] |

| Appearance | Red-purple solid | [4] |

| Solubility | DMSO: ≥25 mg/mLEthanol: >3.8 mg/mLAcetone: Soluble | [1][4] |

| Storage | Store at 2-8°C. Solutions can be stored at -20°C for up to six months. | [4] |

Mechanism of Action and Biological Activities

LY83583 exerts its biological effects primarily through the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes.

Inhibition of Soluble Guanylate Cyclase and cGMP Signaling

LY83583 acts as a competitive inhibitor of sGC, with a reported IC₅₀ value of approximately 2 µM in human platelets.[1] By blocking sGC activity, LY83583 effectively reduces intracellular cGMP levels. This inhibition of the NO/cGMP pathway has been shown to prevent nitrovasodilator-induced smooth muscle relaxation. The mechanism of sGC inhibition by LY83583 is also linked to the generation of superoxide radicals, which can lead to the inactivation of the enzyme.

Induction of Cell Cycle Arrest

Beyond its effects on the cGMP pathway, LY83583 has been demonstrated to induce cell cycle arrest in various cancer cell lines. This antiproliferative effect is mediated through the induction of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner.[5] The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (pRb), which in turn blocks the entry of cells into the S phase of the cell cycle.

Table 3: Biological Activity and Inhibitory Concentrations of LY83583

| Target/Process | Action | Concentration/Value | Cell/System | Source |

| Soluble Guanylate Cyclase (sGC) | Inhibition (IC₅₀) | 2 µM | Human platelets | [1] |

| Leukotriene Synthesis | Inhibition (IC₅₀) | 1.8 µM | Guinea pig lung and rat peritoneal cells | |

| Glutathione Reductase | Noncompetitive Inhibition (Kᵢ) | 3 µM | Bovine intestinal mucosa | |

| Cell Proliferation | Inhibition | 0.25 - 1.5 µM | HDF, HCT116, DLD1, MCF7, A-375 cells | [5] |

| p21 Protein Expression | Induction | 1 µM | Human Diploid Fibroblasts (HDFs) | [5] |

| pRb Phosphorylation | Shift to hypophosphorylated form | 1 µM | HDFs | [5] |

| SNP-induced cGMP synthesis | Inhibition | 1 µM | HDFs | [5] |

| Nitroprusside-induced vasodilation | Complete inhibition | 10 µM | Anesthetized cats (cerebral arterioles) |

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with LY83583.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from commercially available sGC activity assay kits and published literature.

Objective: To quantify the inhibitory effect of LY83583 on sGC activity.

Materials:

-

Purified sGC or cell/tissue lysates

-

GTP (substrate)

-

NO donor (e.g., sodium nitroprusside, SNP)

-

LY83583

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)

-

cGMP detection kit (e.g., ELISA or RIA)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, GTP, and the NO donor in a 96-well plate.

-

Add varying concentrations of LY83583 to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the purified sGC or cell/tissue lysate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).

-

Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value of LY83583 by plotting the percentage of sGC inhibition against the log concentration of LY83583.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of LY83583 on the proliferation of a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

LY83583

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of LY83583 (e.g., 0.1 to 10 µM) and a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of LY83583 that inhibits cell growth by 50% (GI₅₀).

Western Blot Analysis for p21 and pRb

Objective: To assess the effect of LY83583 on the expression and phosphorylation status of p21 and pRb.

Materials:

-

Cells treated with LY83583

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p21, pRb, phospho-pRb (Ser780, Ser807/811), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

LY83583 is a valuable pharmacological tool for the study of the NO/cGMP signaling pathway and its role in various cellular processes. Its well-characterized inhibitory effect on soluble guanylate cyclase, coupled with its ability to induce p21-mediated cell cycle arrest, makes it a versatile compound for research in cancer, cardiovascular disease, and neuroscience. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize LY83583 in their studies. As with any chemical probe, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data. Further research into the off-target effects and the development of more specific sGC inhibitors will continue to refine our understanding of cGMP signaling in health and disease.

References

In Vivo Effects of LY83583 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, with the chemical name 6-anilino-5,8-quinolinedione, is a well-characterized inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, LY83583 effectively reduces the intracellular production of cyclic guanosine 3',5'-monophosphate (cGMP).[1][2] This mechanism makes LY83583 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway in various in vivo models. This technical guide provides a comprehensive overview of the in vivo effects of LY83583 administration, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Soluble Guanylate Cyclase

The primary in vivo effect of LY83583 is the inhibition of soluble guanylate cyclase (sGC). Under normal physiological conditions, nitric oxide (NO) binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. LY83583 acts as a competitive inhibitor of sGC, preventing the NO-mediated activation and subsequent cGMP production.

Quantitative In Vivo Effects of LY83583

The administration of LY83583 in animal models has been shown to significantly reduce plasma and tissue levels of cGMP. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of Intravenous LY83583 Administration on Plasma cGMP in Conscious Rats

| Dosage of LY83583 | Duration of Administration | Mean Decrease in Plasma cGMP | Reference |

| 1 mg/kg bolus, followed by 3 mg/kg/hr infusion | 2 hours | 36% (P < 0.01) | [1] |

| 2 mg/kg bolus, followed by 6 mg/kg/hr infusion | 2 hours | 46% (P < 0.05) | [1] |

Table 2: Effect of LY83583 on Tissue cGMP Levels in Rats

| Tissue | LY83583 Dosage | Duration | Outcome | Reference |

| Aortic Segments | 1 mg/kg bolus, followed by 3 mg/kg/hr infusion | 2 hours | No significant difference from vehicle | [1] |

| Renal Cortex | 1 or 2 mg/kg bolus, followed by 3 or 6 mg/kg/hr infusion | 2 hours | No significant difference from vehicle | [1] |

Table 3: Hemodynamic Effects of LY83583 in Conscious Rats

| Experimental Condition | LY83583 Dosage | Outcome | Reference |

| Attenuation of hypotensive response to sodium nitroprusside | Up to 10 mg/kg bolus, followed by 6 mg/kg/hr infusion | Failed to attenuate the hypotensive response | [1] |

| Attenuation of hypotensive response to methacholine | Up to 10 mg/kg bolus, followed by 6 mg/kg/hr infusion | Failed to attenuate the hypotensive response | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments involving LY83583 administration.

Protocol 1: Intravenous Administration of LY83583 and Blood Sampling in Conscious Rats

This protocol describes the procedure for continuous intravenous infusion of LY83583 and subsequent blood collection for cGMP measurement in conscious, unrestrained rats.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

LY83583

-

Vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like DMSO, to be optimized for solubility and animal tolerance)

-

Anesthetic (e.g., isoflurane)

-

Jugular vein catheter

-

Infusion pump

-

Syringes and needles

-

Blood collection tubes containing a phosphodiesterase inhibitor (e.g., EDTA and isobutylmethylxanthine - IBMX)

-

Centrifuge

Procedure:

-

Catheter Implantation:

-

Anesthetize the rat using an appropriate anesthetic.

-

Surgically implant a catheter into the jugular vein for drug infusion and/or blood sampling. The catheter should be exteriorized at the back of the neck.

-

Allow the animal to recover from surgery for at least 24-48 hours before the experiment.

-

-

Preparation of LY83583 Infusion Solution:

-

Dissolve LY83583 in the chosen vehicle to the desired concentration for the bolus and infusion doses. The solution should be sterile-filtered.

-

-

LY83583 Administration:

-

On the day of the experiment, connect the exteriorized catheter to an infusion pump.

-

Administer a bolus intravenous injection of LY83583 (e.g., 1 mg/kg) over 1 minute.

-

Immediately following the bolus, begin a continuous intravenous infusion of LY83583 (e.g., 3 mg/kg/hr) for the desired duration (e.g., 2 hours).

-

-

Blood Sampling:

-

At the end of the infusion period, collect blood samples from the jugular vein catheter into tubes containing a phosphodiesterase inhibitor to prevent cGMP degradation.

-

Immediately place the blood samples on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until cGMP analysis.

-

References

Beyond Soluble Guanylate Cyclase: An In-depth Technical Guide to the Cellular Targets of LY83583

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is widely recognized as a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. By diminishing the production of cyclic guanosine monophosphate (cGMP), LY83583 has been instrumental in elucidating the roles of the NO/cGMP pathway in various physiological processes. However, a growing body of evidence reveals that the cellular effects of LY83583 extend beyond sGC inhibition. This technical guide provides a comprehensive overview of the known off-target effects of LY83583, focusing on its role in inducing oxidative stress, inhibiting mitochondrial function, and modulating cell cycle and proliferation. This document is intended to serve as a resource for researchers employing LY83583, offering critical insights into its broader pharmacological profile.

Core Cellular Targets and Effects Beyond sGC

The off-target activities of LY83583 are primarily linked to its quinone structure, which facilitates redox cycling and the generation of reactive oxygen species (ROS). These effects ripple through the cell, impacting mitochondrial function and signaling pathways that control cell fate.

Generation of Reactive Oxygen Species (ROS)

A significant body of research indicates that LY83583's mechanism of sGC inhibition is indirect and mediated by the production of superoxide and hydroxyl radicals.[1][2] This generation of ROS appears to be a central hub for many of the compound's off-target effects.

Signaling Pathway for LY83583-Induced ROS Generation

References

A Technical Guide to LY83583 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LY83583 (6-anilino-5,8-quinolinedione), a pharmacological agent utilized in cancer cell line research. It details the compound's core mechanisms of action, summarizes available quantitative data, and offers comprehensive experimental protocols for its application in a laboratory setting.

Core Mechanisms of Action

LY83583 is a multifaceted compound known to influence several critical cellular pathways implicated in cancer progression. Its primary and most well-documented function is the inhibition of soluble guanylate cyclase (sGC), but its effects extend to the induction of cell cycle arrest and the generation of reactive oxygen species (ROS).

Inhibition of the sGC-cGMP Signaling Pathway

The canonical nitric oxide (NO) signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, influencing various downstream processes, including cell proliferation.

LY83583 functions as an inhibitor of sGC, leading to a reduction in intracellular cGMP levels.[1][2] This disruption of the cGMP signaling cascade is a key component of its anti-proliferative effects observed in various cancer cell lines, including those from colorectal, breast, and ovarian cancers.[1][3][4] While LY83583 is widely used as an sGC inhibitor, the precise mechanism of cGMP reduction is complex; one study noted that it did not inhibit guanylate cyclase in a cell-free preparation, suggesting an indirect mode of action.[2] Some of its anti-tumor effects may also be mediated through cGMP-independent mechanisms.[3]

Induction of p21 and Cell Cycle Arrest

A significant mechanism underlying LY83583's anti-tumor activity is its ability to induce the expression of the cyclin-dependent kinase (Cdk) inhibitor p21.[3][5] This induction occurs in a p53-independent manner, making it a potentially valuable mechanism in cancers with mutated or non-functional p53.[3] The upregulation of p21 leads to the inhibition of Cdk/cyclin complexes, which are essential for cell cycle progression, thereby causing cell cycle arrest and inhibiting tumor cell proliferation.[3][5][6]

Generation of Reactive Oxygen Species (ROS)

Cancer cells often exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells.[7] This redox imbalance can be exploited for therapeutic purposes. While low to moderate ROS levels can promote proliferation, high levels induce damage to cellular components, leading to cell death.[7][8][9] LY83583 is known to increase the production of ROS in cells. This elevation of oxidative stress can overwhelm the cancer cell's antioxidant defenses, contributing to its cytotoxic effects and inducing apoptosis.[10]

Quantitative Data Presentation

The following tables summarize the quantitative effects of LY83583 as reported in the literature. Note that comprehensive IC50 data across a wide range of cancer cell lines is not extensively published.

Table 1: Effect of LY83583 on Intracellular cGMP Levels

| System Studied | Concentration | Effect on cGMP | Citation |

| Guinea-pig lung fragments | 5 x 10⁻⁵ M (50 µM) | 72% reduction in basal levels | [2] |

Table 2: Template for IC50 Values of LY83583 in Cancer Cell Lines

This table serves as a template for researchers to consolidate cytotoxicity data. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[11][12]

| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions (e.g., exposure time) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | e.g., 72 hours | |

| e.g., HCT116 | Colorectal Carcinoma | Data not available | e.g., 48 hours | |

| e.g., A375 | Malignant Melanoma | Data not available | e.g., 72 hours | |

| e.g., OVCAR-3 | Ovarian Adenocarcinoma | Data not available | e.g., 48 hours |

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to characterize the effects of LY83583 on cancer cell lines.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

LY83583 (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of LY83583. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of LY83583. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently on a plate shaker.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.

Analysis of Cell Cycle Distribution via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with LY83583 for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of LY83583-treated cells to controls to identify cell cycle arrest.

Detection of Apoptosis via Western Blot

This method detects the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with LY83583. Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensity. Use a loading control like β-actin to normalize the data. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY83583: an agent that lowers intracellular levels of cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholar.harvard.edu [scholar.harvard.edu]

- 12. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Cardiovascular Profile of LY83583: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the cardiovascular effects of LY83583 in various animal models. LY83583, a widely utilized pharmacological tool, is a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Understanding its cardiovascular impact is crucial for interpreting experimental results and exploring potential therapeutic applications.

This guide synthesizes available data on the influence of LY83583 on vascular tone, blood pressure, and heart rate, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key cited experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of Action: Inhibition of the NO-sGC-cGMP Signaling Pathway

LY83583 exerts its primary cardiovascular effects by inhibiting soluble guanylate cyclase (sGC).[1] In vascular smooth muscle cells, nitric oxide (NO), primarily produced by the endothelium, activates sGC. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, initiating a signaling cascade that results in vasodilation and a subsequent decrease in blood pressure. By inhibiting sGC, LY83583 blocks the production of cGMP, thereby preventing or reversing NO-mediated vasodilation.[1]

References

Methodological & Application

How to dissolve and store LY83583 for research

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of LY83583, a potent inhibitor of soluble guanylate cyclase (sGC), for use in research applications. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

Compound Information

LY83583 (6-Anilino-5,8-quinolinequinone) is a cell-permeable inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By inhibiting sGC, LY83583 reduces the production of cyclic guanosine monophosphate (cGMP), thereby modulating various physiological processes, including smooth muscle relaxation and neurotransmission.[1][3] It is a valuable tool for studying the role of the NO/cGMP pathway in various biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for LY83583.

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | [2] |

| CAS Number | 91300-60-6 | [2] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% (HPLC) | [2] |

| IC50 (sGC) | 2 µM | [2][4][5] |

Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥25 mg/mL | [4] |

| 200 mg/mL (799.17 mM) | Requires sonication. Use of hygroscopic DMSO can impact solubility.[6] | |

| DMF | >25 mg/mL | [4] |

| Ethanol | >3.8 mg/mL | [4] |

| PBS (pH 7.2) | <100 µg/mL | [4] |

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of LY83583 for subsequent dilution to working concentrations.

Materials:

-

LY83583 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of LY83583 powder.

-

Dissolution:

-

Add the appropriate volume of DMSO to the LY83583 powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6] Gentle warming to 37°C can also be employed.[7]

-

-

Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Storage: Store the aliquots as recommended in the storage guidelines below.

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the LY83583 stock solution to the final working concentration for cell-based assays.

Materials:

-

LY83583 stock solution (in DMSO)

-

Appropriate cell culture medium

-

Sterile tubes

Protocol:

-

Thawing: Thaw a single aliquot of the LY83583 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

-

Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately. Do not add the medium to the concentrated stock solution.

-

-

DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Use: Use the freshly prepared working solution immediately.

Preparation of Working Solutions for In Vivo Studies

Objective: To prepare a formulation of LY83583 suitable for administration in animal models.

Materials:

-

LY83583 powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

Protocol:

This protocol is based on a formulation for a final concentration of 2.5 mg/mL.[6] Adjustments can be made for different desired concentrations.

-

Initial Dissolution: Dissolve 25 mg of LY83583 in 1 mL of DMSO to create a 25 mg/mL stock solution.

-

Vehicle Preparation:

-

In a separate tube, mix 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL LY83583 stock solution to the PEG300 and mix thoroughly.

-

-

Emulsification: Add 50 µL of Tween-80 to the mixture and mix until a uniform emulsion is formed.

-

Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

-

Administration: The final solution contains 2.5 mg/mL of LY83583 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This solution should be prepared fresh on the day of use.[6]

Storage and Stability

Proper storage of LY83583 is critical to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | [8] |

| 4°C | 2 years | [8] | |

| Stock Solution in DMSO | -80°C | 6 months | [6][8] |

| -20°C | 1 month | [6][8] |

Important Considerations:

-

Protect from light.[2]

-

Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO for preparing stock solutions.[6]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

Caption: Mechanism of action of LY83583 in the NO/sGC/cGMP signaling pathway.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for the preparation of LY83583 stock solution.

References

- 1. apexbt.com [apexbt.com]

- 2. LY 83583 A cell-permeable, competitive inhibitor of soluble guanylate cyclase (IC50 = 2 µM). | 91300-60-6 [sigmaaldrich.com]

- 3. LY83583: an agent that lowers intracellular levels of cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. emulatebio.com [emulatebio.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. dbaitalia.it [dbaitalia.it]

Optimal Concentration of LY83583 for Soluble Guanylate Cyclase (sGC) Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LY83583, a potent and cell-permeable inhibitor of soluble guanylate cyclase (sGC), for in vitro and cell-based assays. This document outlines the optimal concentration range for sGC inhibition, details its mechanism of action, and provides step-by-step experimental protocols.

Introduction

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, to regulate a wide array of physiological processes such as smooth muscle relaxation, neurotransmission, and platelet aggregation.

LY83583 (6-anilino-5,8-quinolinequinone) is a widely used pharmacological tool for studying the roles of the NO/cGMP pathway. It acts as a competitive inhibitor of sGC, effectively reducing cGMP production.[1] Understanding the optimal concentration and experimental conditions for using LY83583 is critical for obtaining reliable and reproducible results in research and drug development.

Mechanism of Action

LY83583 exerts its inhibitory effect by competing with the substrate, GTP, at the catalytic site of sGC. This inhibition leads to a reduction in the synthesis of cGMP, thereby attenuating the downstream signaling effects of NO. It is important to note that while LY83583 is a potent sGC inhibitor, high concentrations of NO donors can partially overcome its inhibitory effects.

Optimal Concentration for sGC Inhibition

The optimal concentration of LY83583 for inhibiting sGC activity is dependent on the specific experimental system, including the cell type, the concentration of the sGC activator (e.g., an NO donor), and the desired level of inhibition. Based on available data, the following concentrations are recommended:

-

In Vitro (Enzymatic Assays): For direct inhibition of purified sGC, concentrations in the low micromolar range are effective. The reported IC50 value for LY83583 is approximately 2 µM .

-

Cell-Based Assays: In cultured cells, effective concentrations of LY83583 typically range from 0.1 µM to 20 µM . A concentration of 1 µM has been shown to rapidly and significantly decrease cGMP levels in primary cultures of olfactory neurons.[2] For complete inhibition of NO-stimulated cGMP production, concentrations up to 20 µM may be required, as demonstrated in hippocampal CA1 pyramidal neurons.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Data Presentation

The following tables summarize the quantitative data for LY83583 inhibition of sGC activity.

Table 1: In Vitro Inhibition of sGC by LY83583

| Parameter | Value | Reference |

| IC50 | ~2 µM | N/A |

Table 2: Effective Concentrations of LY83583 in Cell-Based Assays

| Cell Type | LY83583 Concentration | Observed Effect | Reference |

| Primary Olfactory Neurons | 1 µM | Rapid decrease in cGMP levels | [2] |

| Hippocampal CA1 Pyramidal Neurons | 20 µM | Depression of tail current (sGC-dependent) | N/A |

| Murine Microglia BV-2 Cells | N/A | Partial blockade of NOC18-induced inhibition of NO production | [3] |

| Th2 Lymphocytes | 10 µM | Delayed and reduced SNP-induced calcium response | [4] |

Signaling Pathway

The diagram below illustrates the NO/sGC/cGMP signaling pathway and the point of inhibition by LY83583.

Caption: The NO/sGC/cGMP signaling pathway and inhibition by LY83583.

Experimental Protocols

Protocol 1: In Vitro sGC Inhibition Assay

This protocol describes a method to determine the IC50 of LY83583 for sGC in a purified enzyme system.

Materials:

-

Purified soluble guanylate cyclase (sGC)

-

LY83583

-

Nitric oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)

-

Guanosine triphosphate (GTP)

-

Assay Buffer: 50 mM Tri-HCl (pH 7.5), 1 mM MgCl2, 1 mM DTT

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

cGMP detection kit (e.g., ELISA or Radioimmunoassay)

Procedure:

-

Prepare a stock solution of LY83583 in DMSO.

-

Prepare serial dilutions of LY83583 in Assay Buffer.

-

In a microplate, add the purified sGC enzyme to each well.

-

Add the different concentrations of LY83583 to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NO donor (to activate sGC) and GTP (the substrate).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

-

Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.

-

Plot the percentage of sGC inhibition against the log concentration of LY83583 to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide inhibits lipopolysaccharide-induced inducible nitric oxide synthase expression and its own production through the cGMP signaling pathway in murine microglia BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of p-VASP (Ser239) Using LY83583

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulator of actin dynamics and plays a crucial role in cell motility, adhesion, and platelet aggregation. The phosphorylation state of VASP is a critical determinant of its activity and is regulated by cyclic nucleotide-dependent protein kinases, namely cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). Specifically, phosphorylation at the Serine 239 (Ser239) residue is a well-established marker for the activation of the cGMP/PKG signaling pathway.

LY83583 is a potent and selective inhibitor of soluble guanylate cyclase (sGC), the enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP). By inhibiting sGC, LY83583 effectively reduces intracellular cGMP levels, leading to a decrease in PKG activity and consequently, a reduction in the phosphorylation of its downstream targets, including VASP at Ser239. This makes LY83583 an invaluable tool for studying the cGMP/PKG/VASP signaling cascade and for the development of therapeutics targeting this pathway.

These application notes provide a detailed protocol for utilizing LY83583 in Western blot analysis to investigate the phosphorylation status of VASP at Ser239.

Signaling Pathway of LY83583 Action

The following diagram illustrates the mechanism by which LY83583 inhibits the phosphorylation of VASP.

Experimental Protocols

A. Cell Culture and Treatment with LY83583

This protocol is a general guideline and may require optimization for specific cell lines.

-

Cell Seeding: Plate cells (e.g., human platelets, smooth muscle cells, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.

-

Stimulation (Positive Control): To induce VASP phosphorylation, treat cells with a known sGC activator, such as a nitric oxide (NO) donor (e.g., 100 µM S-nitroso-N-acetyl-DL-penicillamine, SNAP) or a cGMP analog (e.g., 100 µM 8-bromo-cGMP), for 15-30 minutes.

-

LY83583 Treatment:

-

Dose-Response: Pre-incubate cells with varying concentrations of LY83583 (e.g., 0.1, 1, 10, 25, 50 µM) for 30-60 minutes prior to stimulation with an sGC activator.

-

Time-Course: Treat cells with a fixed concentration of LY83583 (e.g., 10 µM) for different durations (e.g., 15, 30, 60, 120 minutes) before stimulation.

-

-

Cell Lysis: After treatment, immediately place the culture dishes on ice and proceed with cell lysis.

B. Western Blot Protocol for p-VASP (Ser239)

Application Notes and Protocols for LY83583 in Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool in the study of smooth muscle physiology and pharmacology. It functions as a potent inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is fundamental to the relaxation of smooth muscle in various tissues, including blood vessels and airways.[1][4] By selectively blocking the production of cGMP, LY83583 serves as an invaluable agent for elucidating the mechanisms of action of vasodilator compounds and for investigating the role of the sGC-cGMP pathway in various physiological and pathological conditions. These application notes provide detailed protocols and data for the use of LY83583 in smooth muscle relaxation assays.

Mechanism of Action

The canonical pathway for NO-mediated smooth muscle relaxation begins with the diffusion of NO into the smooth muscle cell. There, NO binds to the heme moiety of soluble guanylate cyclase, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4][5][6]

LY83583 exerts its inhibitory effect by targeting sGC, thereby preventing the synthesis of cGMP.[1] This action allows researchers to determine whether the relaxant effect of a particular agonist is mediated through the sGC-cGMP pathway. A reduction or abolition of the relaxant response in the presence of LY83583 is strong evidence for the involvement of this signaling cascade.

Signaling Pathway Diagram

Caption: Mechanism of LY83583 in the NO/cGMP signaling pathway.

Applications

-

Mechanism of Action Studies: To determine if a novel compound's smooth muscle relaxant effect is dependent on the sGC-cGMP pathway.

-

Antagonism Assays: To characterize the antagonistic properties of LY83583 against various endothelium-dependent and -independent vasodilators.

-

Signal Transduction Research: To investigate the role of cGMP in smooth muscle physiology and pathophysiology.

Quantitative Data Summary

The following table summarizes the effects of LY83583 on smooth muscle relaxation induced by various agonists.

| Agonist | Tissue | LY83583 Concentration (µM) | Observed Effect | Reference |

| Acetylcholine | Rat Aorta | 0.3 - 10 | Reduction in maximal relaxation response with no significant change in EC50. | [7] |

| Sodium Nitroprusside | Rat Aorta | 0.3 - 10 | Non-parallel rightward shift of the dose-response curve without altering the maximal response. | [7] |

| ATP | Rat Aorta | 0.3 - 1 | Marked increase in EC50. | [7] |

| ATP | Rat Aorta | 10 | Depression of maximal response. | [7] |

| Calimycin (A23187) | Rat Aorta | 0.3 - 10 | Reduction in maximal relaxation response with no significant change in EC50. | [7] |

| Acetylcholine | Rabbit Aortic Strips | ≤ 0.1 | Inhibition of endothelium-dependent relaxation. | [1] |

| Sodium Nitroprusside | Porcine Tracheal Smooth Muscle | 10 | Complete blockade of cGMP increase, but substantial relaxation remained. | [8][9] |

| Diethylamine-NO | Porcine Tracheal Smooth Muscle | 10 | Complete blockade of cGMP increase, but substantial relaxation remained. | [8][9] |

Experimental Protocols

Protocol 1: Isolated Vascular Smooth Muscle Ring Assay

This protocol details the preparation and use of isolated rat aortic rings to assess the effect of LY83583 on agonist-induced smooth muscle relaxation.

Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine

-

Acetylcholine (or other vasodilator of interest)

-

LY83583

-

Dimethyl sulfoxide (DMSO) for dissolving LY83583

-

Organ bath system with force-displacement transducers

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Tissue Preparation: a. Euthanize the rat via an approved method. b. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Carefully remove adherent connective and adipose tissue. d. Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded preparations, gently rub the intimal surface with a roughened needle.

-

Organ Bath Setup: a. Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen. b. Connect the rings to force-displacement transducers to record isometric tension. c. Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Experimental Protocol: a. After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM). b. Once the contraction has reached a stable plateau, perform a cumulative concentration-response curve for the vasodilator agonist (e.g., acetylcholine, 1 nM to 10 µM). c. Wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension. d. Incubate the tissues with LY83583 (e.g., 1 µM, 3 µM, or 10 µM) or vehicle (DMSO) for 30 minutes. e. Pre-contract the rings again with phenylephrine to the same level as before. f. Repeat the cumulative concentration-response curve for the vasodilator agonist in the presence of LY83583.

-

Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. b. Plot the concentration-response curves and calculate the EC50 and maximal relaxation (Emax) values. c. Compare the curves obtained in the absence and presence of LY83583 to determine its effect.

Protocol 2: Measurement of cGMP Levels

This protocol describes the determination of cGMP levels in smooth muscle tissue following treatment with a vasodilator and LY83583.

Materials and Reagents:

-

Isolated smooth muscle tissue (e.g., aortic rings)

-

Agonists and LY83583 as described in Protocol 1

-

Liquid nitrogen

-

Trichloroacetic acid (TCA)

-

Water-saturated diethyl ether

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Tissue Treatment: a. Prepare and equilibrate the smooth muscle tissue as described in Protocol 1. b. Incubate the tissues with LY83583 (e.g., 10 µM) or vehicle for 30 minutes. c. Stimulate the tissues with the vasodilator agonist (e.g., sodium nitroprusside, 1 µM) for a defined period (e.g., 2-5 minutes). d. Immediately freeze the tissues in liquid nitrogen to stop the enzymatic reactions.

-

cGMP Extraction: a. Homogenize the frozen tissues in cold 6% (w/v) TCA. b. Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C. c. Collect the supernatant and wash the pellet with additional TCA. d. Combine the supernatants and extract the TCA by washing four times with water-saturated diethyl ether. e. Lyophilize the aqueous extract.

-

cGMP Measurement: a. Reconstitute the lyophilized samples in the assay buffer provided with the cGMP EIA kit. b. Determine the cGMP concentration in the samples according to the manufacturer's instructions. c. Normalize the cGMP levels to the protein content of the tissue pellet.

Experimental Workflow Diagram

Caption: Workflow for a smooth muscle relaxation assay using LY83583.

Troubleshooting and Considerations

-

Solubility: LY83583 is poorly soluble in aqueous solutions. It is recommended to prepare a stock solution in DMSO and then dilute it in the physiological buffer. Ensure the final DMSO concentration in the organ bath is low (typically <0.1%) to avoid solvent effects.

-

Specificity: While LY83583 is a potent sGC inhibitor, at higher concentrations, it may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls. For instance, LY83583 does not affect relaxations induced by activators of particulate guanylate cyclase (e.g., atriopeptin III) or agents that act downstream of cGMP (e.g., papaverine).[7]

-

Tissue Viability: Ensure the smooth muscle preparations are viable throughout the experiment. This can be confirmed by a robust contraction to a depolarizing stimulus (e.g., high KCl solution) at the beginning and end of the experiment.

-

Endothelium Integrity: When studying endothelium-dependent vasodilators, it is essential to confirm the presence of a functional endothelium by observing a robust relaxation to an endothelium-dependent agonist like acetylcholine.

By following these detailed protocols and considering the outlined factors, researchers can effectively utilize LY83583 to investigate the role of the sGC-cGMP signaling pathway in smooth muscle relaxation.

References

- 1. apexbt.com [apexbt.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical mechanisms underlying vascular smooth muscle relaxation: the guanylate cyclase-cyclic GMP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular mechanisms of nitric oxide-induced relaxation of corporeal smooth muscle in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of vascular smooth muscle relaxation by LY83583 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of cGMP in the relaxation to nitric oxide donors in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application Notes and Protocols for In Vivo Administration of LY83583 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a widely utilized pharmacological tool for the investigation of the nitric oxide (NO) signaling pathway. It functions as a competitive inhibitor of soluble guanylate cyclase (sGC), the primary receptor for NO.[1][2][3][4][5] By inhibiting sGC, LY83583 effectively reduces the intracellular production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[6][7][8][9] These application notes provide a detailed protocol for the in vivo administration of LY83583 in mice via intraperitoneal injection, along with relevant quantitative data and a depiction of the associated signaling pathway.

Mechanism of Action: The NO/sGC/cGMP Signaling Pathway

The canonical nitric oxide signaling pathway begins with the synthesis of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases, leading to a variety of cellular responses. LY83583 exerts its inhibitory effect by competing with GTP for the catalytic site of sGC, thereby preventing the synthesis of cGMP.

Caption: The Nitric Oxide (NO) Signaling Pathway and the inhibitory action of LY83583.

Quantitative Data on the Effects of LY83583

The following tables summarize the quantitative effects of LY83583 on cGMP levels as reported in the literature. It is important to note that much of the available in vivo data comes from studies in rats.

| Species | Dosage | Tissue/Sample | Effect on cGMP Levels | Reference |

| Rat | 1 mg/kg bolus + 3 mg/kg/hr infusion (2 hr) | Plasma | 36% decrease | [9] |

| Rat | 2 mg/kg bolus + 6 mg/kg/hr infusion (2 hr) | Plasma | 46% decrease | [9] |

| Rat | 10 µM infusion (isolated heart) | Heart | ~25% decrease | [10] |

| Rat | 10 µM (in vitro) | Aortic tissue | ~65% decrease | [9] |

| Rat | 10 µM (in vitro) | Kidney tissue | ~50% decrease | [9] |

Table 1: In Vivo and Ex Vivo Effects of LY83583 on cGMP Levels in Rats.

| Parameter | Value | Reference |

| IC₅₀ (soluble guanylate cyclase) | 2 µM | [2] |

| Solubility in DMSO | >25 mg/mL | [2] |

| Solubility in Ethanol | >3.8 mg/mL | [2] |

| Solubility in PBS (pH 7.2) | <100 µg/mL | [2] |

Table 2: Physicochemical and In Vitro Properties of LY83583.

Experimental Protocol: In Vivo Administration of LY83583 in Mice

This protocol details the intraperitoneal (IP) administration of LY83583 in mice. IP injection is a common and effective route for systemic delivery of therapeutic and research compounds.

Caption: Experimental workflow for the in vivo administration of LY83583 in mice.

Materials

-

LY83583 (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl)

-

Tween 80 or Cremophor EL (optional, for enhancing solubility)

-

Sterile microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Animal scale

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

Methods

1. Preparation of LY83583 Solution

-

Stock Solution (e.g., 10 mg/mL in DMSO):

-

Aseptically weigh the desired amount of LY83583 powder.

-

Dissolve in pure, sterile DMSO to achieve a concentration of 10 mg/mL. For example, dissolve 10 mg of LY83583 in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution. LY83583 is highly soluble in DMSO.[1][2]

-

Store the stock solution at -20°C for long-term storage.

-

-

Dosing Solution (e.g., for a 5 mg/kg dose in a 25 g mouse):

-

Important: The final concentration of DMSO in the injected solution should be minimized (ideally ≤5-10%) to avoid toxicity.

-

Calculate the required dose:

-

Dose (mg) = Body weight (kg) x Desired dosage (mg/kg)

-

For a 25 g (0.025 kg) mouse at 5 mg/kg: 0.025 kg * 5 mg/kg = 0.125 mg

-

-

Calculate the volume of stock solution needed:

-

Volume (µL) = (Dose (mg) / Stock concentration (mg/mL)) * 1000 µL/mL

-

(0.125 mg / 10 mg/mL) * 1000 µL/mL = 12.5 µL

-

-

Prepare the final injection volume:

-

A typical injection volume for a mouse is 100-200 µL. Let's use 200 µL.

-

In a sterile microcentrifuge tube, add 12.5 µL of the 10 mg/mL LY83583 stock solution.

-

Add 187.5 µL of sterile saline. To aid solubility, a vehicle containing a small percentage of Tween 80 (e.g., 0.5-2%) or Cremophor EL can be used instead of saline alone.

-

Vortex thoroughly to ensure the solution is homogenous. The final DMSO concentration in this example is 6.25%.

-

-

2. Animal Handling and Administration

-

Acclimation: Allow mice to acclimate to the facility and housing conditions for at least 72 hours prior to the experiment.

-

Dosage Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the dosing solution to administer.

-

Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Injection Site: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.

-

Injection Procedure:

-

Tilt the mouse's head slightly downwards.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.

-

Slowly and steadily inject the calculated volume of the LY83583 dosing solution.

-